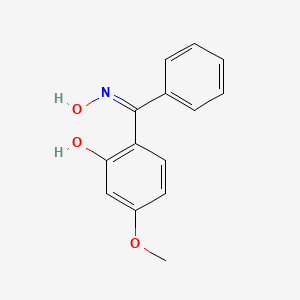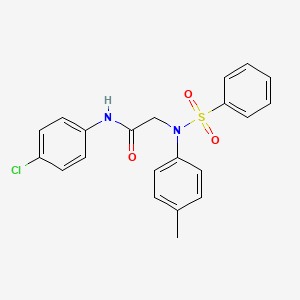![molecular formula C23H22Cl2O5 B6113807 3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6113807.png)
3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one, commonly known as TMB-4, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. TMB-4 is a spiroacetal derivative of bisphenol A, which has been shown to have antimicrobial, antifungal, and antiviral properties.
作用機序
The exact mechanism of action of TMB-4 is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi, leading to cell death. TMB-4 has also been shown to inhibit the replication of viruses by blocking the fusion of viral and host cell membranes.
Biochemical and Physiological Effects:
TMB-4 has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have minimal effects on liver and kidney function, as well as on blood cell counts. TMB-4 has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of TMB-4 is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various infectious diseases. TMB-4 has also been shown to have low toxicity, which makes it a safer alternative to other antimicrobial agents. However, TMB-4 is a synthetic compound, which may limit its availability and increase its cost compared to natural antimicrobial agents.
将来の方向性
For research on TMB-4 include the development of topical antimicrobial agents, combination therapy with other antimicrobial agents, and further studies on its mechanism of action.
合成法
TMB-4 can be synthesized through a multi-step process involving the reaction of bisphenol A with 4-chlorobenzoyl chloride, followed by cyclization with acetic anhydride and sulfuric acid. The resulting compound is then subjected to a series of oxidation and reduction reactions to produce TMB-4. The synthesis method has been optimized to produce high yields of TMB-4 with high purity.
科学的研究の応用
TMB-4 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antimicrobial properties against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. TMB-4 has also been shown to have antifungal properties against Candida albicans and Aspergillus fumigatus. In addition, TMB-4 has been shown to have antiviral properties against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
特性
IUPAC Name |
3,11-bis(4-chlorophenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2O5/c24-17-5-1-15(2-6-17)19-27-11-22(12-28-19)9-10-23(21(22)26)13-29-20(30-14-23)16-3-7-18(25)8-4-16/h1-8,19-20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUNDXISPVWRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=C(C=C3)Cl)C(=O)C14COC(OC4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6113737.png)
![N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide](/img/structure/B6113746.png)
![3-amino-6-ethyl-N-[2-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6113747.png)
![1-[2-({2-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6113757.png)
![N-{4-[({7-chloro-2-[3,5-dichloro-4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]-1H-benzimidazol-6-yl}amino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B6113765.png)
![N-[3-(dimethylamino)propyl]-2-methylbenzamide](/img/structure/B6113768.png)
![methyl (5-oxo-2-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B6113779.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6113785.png)

![(2-furylmethyl){[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}2-propyn-1-ylamine](/img/structure/B6113796.png)
![6-oxo-1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6113799.png)
![N-[4-(ethylthio)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6113810.png)
![4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6113831.png)